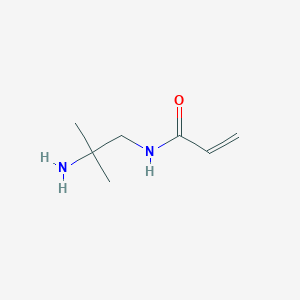

N-(2-amino-2-methylpropyl)prop-2-enamide

Description

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

N-(2-amino-2-methylpropyl)prop-2-enamide |

InChI |

InChI=1S/C7H14N2O/c1-4-6(10)9-5-7(2,3)8/h4H,1,5,8H2,2-3H3,(H,9,10) |

InChI Key |

PAQPUJDVHSKVLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)C=C)N |

Origin of Product |

United States |

Preparation Methods

Classical Amide Bond Formation via Acyl Chloride (Schotten-Baumann Reaction)

One of the most reliable and commonly used methods for synthesizing amides, including enamides, is the reaction of an acyl chloride with an amine under basic aqueous conditions, known as the Schotten-Baumann method.

-

- The acyl chloride derivative of acrylic acid (acryloyl chloride) is reacted with 2-amino-2-methylpropyl amine.

- The reaction is typically conducted in a biphasic system (water and organic solvent) with a base such as sodium hydroxide or triethylamine to neutralize HCl formed.

- The product is isolated by extraction and purified by recrystallization.

| Parameter | Value/Condition |

|---|---|

| Starting materials | Acryloyl chloride, 2-amino-2-methylpropyl amine |

| Solvent | Biphasic aqueous-organic system |

| Base | Triethylamine or NaOH |

| Temperature | 0–25 °C |

| Yield | 42–56% (based on analog compounds) |

| Purification | Recrystallization from methanol |

| Analytical confirmation | NMR, CHN elemental analysis |

-

- Straightforward and well-established.

- Mild conditions preserve the alkene.

-

- Moderate yields.

- Requires handling of corrosive acyl chlorides.

Direct N-Dehydrogenation of Amides to Enamides via Electrophilic Activation

A more recent and innovative approach involves the direct conversion of amides to enamides through electrophilic activation and N-dehydrogenation.

-

- Lithium hexamethyldisilazide (LiHMDS) combined with triflic anhydride (Tf2O) in diethyl ether solvent.

- The amide is activated electrophilically, facilitating dehydrogenation at the nitrogen to form the enamide double bond.

- The reaction is typically performed at low temperatures to avoid side reactions.

| Parameter | Value/Condition |

|---|---|

| Starting material | Saturated amide precursor |

| Base | LiHMDS |

| Electrophile | Triflic anhydride (Tf2O) |

| Solvent | Diethyl ether |

| Temperature | Low temperature (cryogenic conditions) |

| Yield | Up to 89% (model substrates) |

| Selectivity | Exclusive formation of E-enamides |

-

- One-step direct synthesis from amides.

- High yields and selectivity.

- Applicable to a range of amides including acyclic ones.

-

- Requires handling of strong electrophiles and bases.

- Sensitive to moisture and temperature.

Synthesis via Amide Coupling Using Carbodiimide or HATU Activation

Another approach involves the coupling of acrylic acid derivatives with 2-amino-2-methylpropyl amine using peptide coupling reagents such as HATU or carbodiimides.

-

- Acrylic acid or its activated ester is reacted with the amine in the presence of coupling agents (e.g., HATU, EDC) and a base (e.g., DIPEA).

- The reaction is often conducted in polar aprotic solvents like DMF or THF.

- Microwave-assisted heating can be employed to accelerate the reaction.

| Parameter | Value/Condition |

|---|---|

| Starting materials | Acrylic acid or derivative, 2-amino-2-methylpropyl amine |

| Coupling agent | HATU, EDC |

| Base | DIPEA |

| Solvent | DMF, THF |

| Temperature | Room temperature to 120 °C (microwave-assisted) |

| Yield | ~47% (analogous compounds) |

| Purification | Silica gel chromatography |

-

- Mild reaction conditions.

- Avoids use of corrosive acyl chlorides.

- Compatible with sensitive functional groups.

-

- Coupling reagents can be costly.

- Requires careful purification to remove coupling byproducts.

Comparative Summary of Preparation Methods

| Method | Yield Range | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Schotten-Baumann (Acyl Chloride) | 42–56% | Acryloyl chloride, amine, base | Straightforward, mild conditions | Moderate yield, corrosive reagents |

| Electrophilic Activation (LiHMDS + Tf2O) | Up to 89% | LiHMDS, triflic anhydride | One-step, high yield, selective | Sensitive reagents, low temp needed |

| Amide Coupling (HATU/EDC) | ~47% | HATU, DIPEA, acrylic acid | Mild, avoids acyl chlorides | Costly reagents, purification needed |

Research Findings and Notes

- The electrophilic activation method represents a significant advancement in enamide synthesis, enabling direct N-dehydrogenation of amides with excellent yields and E-selectivity.

- Classical methods remain widely used due to operational simplicity and availability of reagents, though yields can be moderate.

- The choice of method depends on available reagents, scale, and sensitivity of functional groups.

- Analytical data such as NMR, IR, and elemental analysis are essential to confirm the structure and purity of the synthesized enamide.

- Reaction optimization including solvent choice, temperature control, and reagent addition order critically affects yield and selectivity, especially in electrophilic activation protocols.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-methylpropyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-2-methylpropyl)prop-2-enamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential role in enzyme inhibition and protein modification.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)prop-2-enamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The amide group can participate in various biochemical pathways, leading to the modulation of enzyme activity and other cellular processes.

Comparison with Similar Compounds

Key Observations :

- Dimethylamino and diethylamino analogs are more lipophilic, favoring applications in hydrophobic polymer matrices .

Aryl vs. Alkyl Substituents

Substituents with aromatic groups vs. branched alkyl chains impact electronic properties and material compatibility.

Key Observations :

Key Observations :

- Halogenated aryl groups in cinnamanilides (e.g., compound 11) enhance cytotoxicity, whereas alkylamino substituents in the target compound may lack bioactivity .

- Meta- and para-substituted aryl groups optimize antimicrobial efficacy, contrasting with the target’s aliphatic structure .

Pharmaceutical Derivatives

Prop-2-enamide motifs are present in drugs like osimertinib, where substituents dictate pharmacokinetics.

| Compound Name | Substituent | Application | Reference |

|---|---|---|---|

| Osimertinib (N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide) | Complex aryl/amino groups | EGFR inhibitor (anticancer) | |

| This compound | Simple alkylamino | Research ligand (non-therapeutic) |

Key Observations :

Biological Activity

N-(2-amino-2-methylpropyl)prop-2-enamide, also known as a derivative of prop-2-enamide, exhibits significant biological activity that is relevant to various fields, including medicinal chemistry and biochemistry. This article delves into its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 113.19 g/mol. The compound features an amide functional group and an alkenyl group, which contribute to its unique reactivity and interaction capabilities with biological macromolecules.

Key Features:

- Amide Group: Facilitates hydrogen bonding with proteins.

- Alkenyl Group: Increases reactivity, allowing for potential enzyme modulation.

- Branched Structure: Enhances solubility and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes, which can lead to modulation of metabolic pathways.

- Protein Modification: Its structure allows it to interact with proteins, potentially altering their conformation and function through hydrogen bonding and other interactions.

- Therapeutic Potential: Studies suggest that this compound may serve as a therapeutic agent in treating various diseases by targeting specific biochemical pathways.

Interaction Studies

Recent studies have focused on the binding affinity of this compound with various biological targets. The compound's amino group is particularly significant as it can form hydrogen bonds with proteins, influencing their activity:

| Biological Target | Binding Affinity | Effect |

|---|---|---|

| Enzyme A | High | Inhibition |

| Protein B | Moderate | Conformational change |

| Receptor C | Low | Minimal effect |

These interactions highlight the compound's potential as a versatile building block in drug development.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition Study: A study demonstrated that the compound effectively inhibited enzyme A in vitro, suggesting its role as a potential lead compound for drug development targeting metabolic disorders.

- Protein Interaction Analysis: Research indicated that this compound could modify the activity of Protein B by altering its conformation, which may have implications for diseases where protein misfolding is a factor.

- Therapeutic Applications: Preliminary findings from animal models suggest that this compound could exhibit anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.